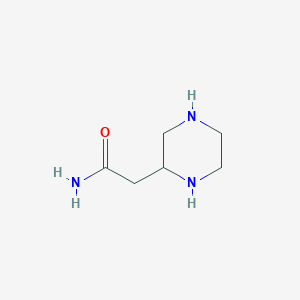

2-(Piperazin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)3-5-4-8-1-2-9-5/h5,8-9H,1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPGHGKEQNHEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperazin-1-yl)acetamide: Structure, Properties, and Synthetic Protocols

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a vast array of therapeutic agents.[1] Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as enhanced solubility and oral bioavailability.[2] This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)acetamide, a versatile building block incorporating this key heterocycle. While the initial topic specified the 2-yl isomer, a thorough review of the chemical literature and commercial availability consistently points to the prevalence and utility of the 1-yl isomer. Therefore, this document will focus on 2-(Piperazin-1-yl)acetamide, a compound with significant potential as a pharmaceutical intermediate and a fragment for the synthesis of novel bioactive molecules.[3]

This guide will delve into the chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol for 2-(Piperazin-1-yl)acetamide. Furthermore, it will explore the broader context of its potential applications in drug discovery, drawing upon the extensive body of research on piperazine-containing compounds. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical entity in their scientific endeavors.

Chemical Structure and Identification

2-(Piperazin-1-yl)acetamide is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 of the ring, with an acetamide group attached to the nitrogen at position 1.[3] The presence of both a secondary amine and a primary amide functional group, along with a tertiary amine within the piperazine ring, dictates its chemical reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-(piperazin-1-yl)acetamide | [4] |

| CAS Number | 55829-43-1 | [3] |

| Molecular Formula | C₆H₁₃N₃O | [5] |

| Molecular Weight | 143.19 g/mol | [5] |

| Canonical SMILES | C1CN(CCN1)CC(=O)N | [4] |

| InChI | InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | [4] |

| InChIKey | VNRJGEMERJZKLQ-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of 2-(Piperazin-1-yl)acetamide are crucial for its handling, formulation, and behavior in biological systems. The presence of multiple nitrogen and oxygen atoms allows for extensive hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[3]

| Property | Value | Source & Notes |

| Physical State | White to off-white solid | [3] |

| Melting Point | Not experimentally determined for the parent compound. A closely related derivative, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, has a melting point of 110-112 °C. | [6] |

| Boiling Point | 319.1 ± 27.0 °C | [7] (Predicted) |

| Density | 1.085 ± 0.06 g/cm³ | [7][8] (Predicted) |

| pKa | 16.30 ± 0.40 | [7] (Predicted, likely for the amide N-H) |

| Solubility | Soluble in polar solvents such as water and alcohols. | [3] |

| XLogP3-AA | -1.4 | [4] (Computed) |

| Hydrogen Bond Donor Count | 2 | [4] (Computed) |

| Hydrogen Bond Acceptor Count | 3 | [4] (Computed) |

| Rotatable Bond Count | 2 | [4] (Computed) |

Synthesis of 2-(Piperazin-1-yl)acetamide: A Validated Protocol

The synthesis of 2-(Piperazin-1-yl)acetamide is most commonly achieved through the nucleophilic substitution of a haloacetamide with piperazine. The primary challenge in this synthesis is controlling the selectivity of the N-alkylation to favor the mono-substituted product over the di-substituted byproduct. This can be effectively managed by using a large excess of piperazine or by employing a mono-protected piperazine derivative. The following protocol details a robust and scalable method for the synthesis of 2-(Piperazin-1-yl)acetamide.

Experimental Protocol: Synthesis via N-Alkylation of Piperazine

This protocol is adapted from established methods for the synthesis of related piperazine derivatives, such as intermediates for the antianginal drug Ranolazine.[9][10][11]

Materials:

-

Piperazine (anhydrous)

-

2-Chloroacetamide

-

Ethanol (absolute)

-

Triethylamine (TEA)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in absolute ethanol (100 mL). The use of a significant excess of piperazine is a critical experimental choice to statistically favor mono-alkylation and minimize the formation of the N,N'-bis(acetamido)piperazine byproduct.

-

Addition of Alkylating Agent: To the stirred solution, add 2-chloroacetamide (1 equivalent). The reaction is a classical SN2 reaction where the secondary amine of piperazine acts as a nucleophile, displacing the chloride from 2-chloroacetamide.[12]

-

Base Addition: Add triethylamine (1.1 equivalents) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine starting material, which would render it non-nucleophilic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by the consumption of the 2-chloroacetamide), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting residue will contain the desired product and excess piperazine. Resuspend the residue in a minimal amount of a polar solvent in which the product is soluble but piperazine is less so, or proceed with a liquid-liquid extraction.

-

For extraction, dissolve the residue in water and extract with a suitable organic solvent like ethyl acetate to remove any non-polar impurities. The product, being polar, will remain in the aqueous layer.

-

To isolate the product from the excess piperazine in the aqueous layer, acidification with HCl can be performed to form the hydrochloride salt, which may be selectively precipitated or purified via crystallization.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the acetamide group, the four methylene groups of the piperazine ring, the secondary amine proton of the piperazine ring, and the two amide protons. The methylene protons adjacent to the carbonyl group will likely appear as a singlet, while the piperazine protons will exhibit complex multiplets due to coupling.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the methylene carbon of the acetamide, and the carbons of the piperazine ring. The chemical shift of the carbonyl carbon is expected to be in the range of 170-185 ppm.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.[13][14]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (143.19 g/mol ).

Applications in Drug Discovery and Development

The true value of 2-(Piperazin-1-yl)acetamide lies in its potential as a versatile scaffold for the synthesis of more complex molecules with therapeutic applications. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antimicrobial agents.[13][15][16]

The secondary amine of the piperazine ring in 2-(Piperazin-1-yl)acetamide provides a convenient point for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. This strategic modification can influence a molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

For instance, derivatives of 2-(piperazin-1-yl)acetamide have been investigated for their potential as multi-target antipsychotics, demonstrating the utility of this scaffold in developing drugs that can interact with multiple receptors in the CNS.[16] Furthermore, the incorporation of the piperazine-acetamide moiety into larger molecules has been explored in the development of agents with antimicrobial and anticancer activities.[13][17]

Conclusion

2-(Piperazin-1-yl)acetamide is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse chemical libraries. While detailed experimental characterization of the parent compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related structures. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate 2-(Piperazin-1-yl)acetamide into their synthetic and medicinal chemistry programs, paving the way for the discovery of novel therapeutic agents.

References

- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PMC. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

-

Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

-

ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

- Google Patents. (n.d.). WO2011160396A1 - Method for preparation of ranolazine.

-

ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]

-

Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]

-

ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Veeprho. (n.d.). Ranolazine Impurities and Related Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

University of Washington. (n.d.). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

Tandfonline. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

New Drug Approvals. (n.d.). Ranolazine, 雷诺嗪. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica [cymitquimica.com]

- 4. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Piperazin-1-ylacetamide hydrochloride | CymitQuimica [cymitquimica.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. 2-PIPERAZINE-1-YL-ACETAMIDE | 55829-43-1 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 10. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 11. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijpsr.com [ijpsr.com]

- 14. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to the Synthesis of 2-(Piperazin-2-yl)acetamide and Its Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] Among its varied forms, 2-(Piperazin-2-yl)acetamide and its derivatives represent a critical class of compounds, often serving as key intermediates or final drug substances. Their utility spans a wide range of therapeutic areas, including but not limited to antivirals, anticancer agents, and central nervous system drugs.[1] This guide provides a comprehensive overview of the synthetic strategies for creating the 2-(piperazin-2-yl)acetamide core and explores robust methodologies for its subsequent derivatization. We will delve into the underlying chemical principles, provide field-tested experimental protocols, and discuss analytical techniques for compound characterization, equipping researchers and drug development professionals with the knowledge to effectively synthesize and utilize these valuable molecules.

Introduction: The Significance of the Piperazine-2-acetamide Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic versatility. The nitrogen atoms act as hydrogen bond acceptors and donors, enhancing solubility and bioavailability, which are crucial pharmacokinetic properties for drug candidates.[1] The introduction of a carboxamide group at the C2 position, as in 2-(piperazin-2-yl)acetamide, adds another layer of functionality. This amide moiety can participate in key hydrogen bonding interactions with biological targets. Furthermore, the N1 and N4 positions of the piperazine ring are readily available for substitution, allowing for the systematic modulation of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a logical, step-by-step approach to the synthesis of this important scaffold and its analogues, emphasizing the use of protecting groups and reliable coupling and substitution reactions.

Retrosynthetic Analysis: A Strategic Blueprint

A retrosynthetic approach provides a clear roadmap for the synthesis of 2-(piperazin-2-yl)acetamide and its derivatives. The primary disconnection points are the amide bond and the N-substituents on the piperazine ring.

Caption: Retrosynthetic analysis of 2-(piperazin-2-yl)acetamide derivatives.

This analysis reveals a convergent synthetic strategy:

-

Protecting the Nitrogens: The synthesis begins with the protection of the two nitrogen atoms of a suitable starting material like piperazine-2-carboxylic acid. This is crucial to prevent unwanted side reactions and to direct reactivity to the desired position.

-

Amide Bond Formation: The carboxylic acid moiety is then converted to the primary acetamide.

-

Deprotection: The protecting groups are removed to yield the core 2-(piperazin-2-yl)acetamide scaffold.

-

Derivatization: The N1 and/or N4 positions are then functionalized to generate the desired derivatives.

Synthesis of the Core Scaffold: 2-(Piperazin-2-yl)acetamide

The most efficient route to the core scaffold involves a protected intermediate, typically starting from piperazine-2-carboxylic acid. The use of the tert-butoxycarbonyl (Boc) protecting group is widespread due to its stability in various reaction conditions and its facile removal under acidic conditions.[2]

Step 1: Di-N-Boc Protection of Piperazine-2-carboxylic Acid

The initial step involves the protection of both nitrogen atoms of piperazine-2-carboxylic acid. This is a critical maneuver to ensure selective reaction at the carboxyl group in the subsequent amidation step.

Causality: Reacting piperazine-2-carboxylic acid dihydrochloride with an excess of Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the piperazine nitrogens on the Boc anhydride. Using a sufficient excess of (Boc)₂O ensures the formation of the di-protected product, (S)-Piperazine-1,2,4-tricarboxylic acid-1,4-di-(t-butyl ester).[3]

Detailed Experimental Protocol: Synthesis of (S)-Piperazine-1,2,4-tricarboxylic acid-1,4-di-(t-butyl ester)[3]

-

To a suspension of 2-(S)-Piperazine-2-carboxylic acid dihydrochloride (19.30 g, 91.2 mmol) in methanol (100 ml), add triethylamine (38.0 ml, 273 mmol).

-

Add a solution of Di-tert-butyl dicarbonate (50.00 g, 229 mmol) in methanol (100 ml) dropwise over 20 minutes.

-

Stir the reaction mixture overnight at 50°C.

-

Evaporate the solvent to dryness. Add water (250 ml) to the residue.

-

Adjust the pH to 2 with 1N hydrochloric acid.

-

Extract the aqueous layer four times with ethyl acetate (150 ml each).

-

Combine the organic extracts and dry over magnesium sulfate.

-

Concentrate the filtrate to approximately 100 ml and add n-hexane (100 ml).

-

Cool the mixture to 0°C to precipitate the product. Filter, wash with a small amount of n-hexane, and dry to yield the title compound as a white crystalline solid (Yield: ~92%).

Step 2: Amide Formation

With the piperazine nitrogens protected, the carboxylic acid can be selectively converted to an acetamide. A common method involves activating the carboxylic acid with a coupling agent, followed by reaction with an ammonia source. A more elegant and efficient method described in the literature involves the formation of a cyclic anhydride intermediate which then reacts with an amine.[3]

Causality: The N-acyl derivative is cyclized in the presence of a halogenating agent like thionyl chloride to form a piperazinecarboxylic anhydride.[3] This activated intermediate readily reacts with an amine (in this case, an ammonia source or a primary/secondary amine for derivatives) to form the desired amide with high efficiency.

Step 3: Deprotection to Yield the Core Scaffold

The final step in forming the core is the removal of the Boc protecting groups.

Causality: Boc groups are labile under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) efficiently cleaves the tert-butyl carbamate to release the free amine, liberating carbon dioxide and isobutylene as byproducts.[4]

Detailed Experimental Protocol: Boc Deprotection

-

Dissolve the di-Boc protected 2-(piperazin-2-yl)acetamide derivative in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting product is typically the TFA salt, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free base.

Derivatization Strategies for the Piperazine Ring

Once the 2-(piperazin-2-yl)acetamide core is synthesized (or its mono-protected precursor), the N1 and N4 positions are available for functionalization. The choice of strategy depends on whether mono- or di-substitution is desired. Using a mono-protected intermediate, such as N-Boc-piperazine, allows for selective derivatization of the unprotected nitrogen.[5][6]

Caption: Key derivatization strategies for the piperazine core.

N-Alkylation

a) Reductive Amination: This is a highly reliable and versatile method for introducing alkyl groups.[6][7]

Causality: The piperazine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate in situ. This intermediate is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product.[4] This method is particularly advantageous as it avoids the over-alkylation issues that can occur with direct alkylation.[5][6]

b) Direct Alkylation: This classic Sₙ2 reaction involves treating the piperazine with an alkyl halide in the presence of a base.[4]

Causality: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), deprotonates the piperazine nitrogen, increasing its nucleophilicity. The resulting nucleophile then displaces the halide from the alkyl halide to form the C-N bond. To favor mono-alkylation, it is crucial to control the stoichiometry by using an excess of the piperazine starting material or by slow addition of the alkylating agent.[6]

N-Acylation

a) Reaction with Acyl Chlorides/Anhydrides: This is a straightforward method for forming N-acyl derivatives.

Causality: The nucleophilic piperazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. A base, often a tertiary amine like triethylamine or pyridine, is added to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Experimental Protocol: General Procedure for N-Acylation

-

Dissolve the mono-protected piperazine-acetamide (1.0 eq.) in an aprotic solvent like DCM or THF.

-

Add a base, such as triethylamine (1.5 eq.).

-

Cool the mixture to 0°C.

-

Add the acyl chloride or anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

-

Work up the reaction by washing with water, aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

Characterization and Analysis

The identity and purity of the synthesized 2-(piperazin-2-yl)acetamide and its derivatives must be rigorously confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for piperazine ring protons (typically in the 2.5-4.0 ppm range), acetamide protons, and protons of any N-substituents. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the carbonyl carbon of the amide (around 170 ppm) and the carbons of the piperazine ring and substituents. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak ([M+H]⁺ in ESI+) corresponding to the calculated molecular weight of the target compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. |

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and versatile platform for the generation of 2-(piperazin-2-yl)acetamide and a diverse library of its derivatives. The strategic use of protecting groups, coupled with reliable N-alkylation and N-acylation reactions, allows for precise control over the final molecular architecture. Given the continued importance of the piperazine scaffold in drug discovery, these methodologies are essential for researchers aiming to develop novel therapeutics.[1] Future work in this area will likely focus on developing even more efficient, atom-economical, and environmentally friendly synthetic methods, as well as exploring novel derivatization reactions to access new chemical space.

References

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). (URL: [Link])

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013-08-02). (URL: [Link])

-

Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal. (URL: [Link])

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google P

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026-01-19). (URL: [Link])

- EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google P

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

-

2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies - ResearchGate. (2025-08-10). (URL: [Link])

-

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide - Shimadzu Chemistry & Diagnostics. (URL: [Link])

-

Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed. (URL: [Link])

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. (URL: [Link])

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL: [Link])

-

21.7: Chemistry of Amides. (2022-09-24). (URL: [Link])

- CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google P

- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 2-(Piperazin-2-yl)acetamide in Central Nervous System Disorders

Abstract: The piperazine scaffold is a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, prized for its versatile structure and favorable pharmacokinetic properties.[1] This guide explores the putative mechanism of action for 2-(Piperazin-2-yl)acetamide, a novel chemical entity that, while not extensively documented, belongs to a class of compounds with significant potential for CNS activity.[2][3] Drawing upon established principles of neuropharmacology and structure-activity relationships of related piperazine derivatives, we propose a multi-target hypothesis centered on the modulation of dopaminergic and serotonergic pathways. We further outline a comprehensive, field-proven experimental roadmap to rigorously validate this hypothesis, from initial target identification to in vivo functional characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[4] Its presence in numerous approved CNS drugs, including antipsychotics like aripiprazole and antidepressants such as vortioxetine, underscores its importance.[2][4] The unique properties of the piperazine moiety—conformational flexibility, tunable basicity, and the ability to form hydrogen bonds—allow for precise modulation of physicochemical properties, enhancing blood-brain barrier penetration and target affinity.[3][5]

The compound of interest, 2-(Piperazin-2-yl)acetamide, combines this critical scaffold with an acetamide group. While specific data on this molecule is scarce, its structural components suggest a plausible interaction with key G-protein coupled receptors (GPCRs) implicated in a range of CNS disorders.[4] Many arylpiperazine derivatives, a well-studied subclass, exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are established targets for treating psychosis and mood disorders.[6][7] Therefore, this guide will proceed with the working hypothesis that 2-(Piperazin-2-yl)acetamide functions as a modulator of these monoamine systems.

The Multi-Target Hypothesis: D2/5-HT2A Receptor Modulation

Atypical antipsychotics achieve their therapeutic efficacy and improved side-effect profile by simultaneously modulating dopamine D2 and serotonin 5-HT2A receptors.[6] This dual-action mechanism is central to our hypothesis for 2-(Piperazin-2-yl)acetamide.

-

Dopamine D2 Receptor (D2R) Partial Agonism/Antagonism: Hyperactivity of the mesolimbic dopamine pathway is a key factor in the positive symptoms of psychosis.[8] Traditional antipsychotics act as potent D2R antagonists. We hypothesize that 2-(Piperazin-2-yl)acetamide may act as a D2R antagonist or, more likely, a partial agonist. Partial agonism provides a stabilizing effect, reducing dopaminergic tone in hyperactive states without causing the severe motor side effects associated with full antagonism.

-

Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism: Serotonin 5-HT2A receptors are known to modulate dopamine release in several brain regions, including the prefrontal cortex.[8][9] Antagonism of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[6] The interaction between these two receptor systems is complex and crucial for balanced neuronal function.[9][10]

This combined D2R/5-HT2AR profile suggests potential therapeutic utility in disorders characterized by dopaminergic and serotonergic dysregulation, such as schizophrenia, bipolar disorder, and treatment-resistant depression.

Putative Downstream Signaling Pathways

The interaction of 2-(Piperazin-2-yl)acetamide with D2 and 5-HT2A receptors is predicted to trigger distinct intracellular signaling cascades.

-

D2 Receptor Pathway (Gαi-coupled): As a Gαi-coupled receptor, D2R activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and reduced Protein Kinase A (PKA) activity. This cascade ultimately modulates gene expression and neuronal excitability.[11]

-

5-HT2A Receptor Pathway (Gαq-coupled): The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), influencing a wide range of cellular processes.[11][12]

The following diagram illustrates the hypothesized points of interaction for our lead compound within these critical pathways.

Caption: Hypothesized dual-target mechanism of 2-(Piperazin-2-yl)acetamide.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate our hypothesis, a multi-tiered experimental approach is required. This section provides the rationale and detailed protocols for key experiments, forming a self-validating system to confirm the mechanism of action.

Tier 1: Target Engagement and Affinity Determination

Causality: The foundational step is to confirm that 2-(Piperazin-2-yl)acetamide physically interacts with the hypothesized targets (D2R and 5-HT2AR) and to quantify the strength of this interaction (affinity). Radioligand binding assays are the gold standard for this purpose.[13]

Experimental Protocol: Competitive Radioligand Binding Assay [13][14]

-

Objective: To determine the binding affinity (Ki) of 2-(Piperazin-2-yl)acetamide for human D2 and 5-HT2A receptors.

-

Materials:

-

Membrane preparations from cell lines stably overexpressing human D2R or 5-HT2AR (e.g., CHO or HEK293 cells).[15]

-

Radioligands: [³H]-Spiperone (for D2R) and [³H]-Ketanserin (for 5-HT2AR).

-

Non-labeled competitors (for non-specific binding): Haloperidol (D2R) and Mianserin (5-HT2AR).

-

Test Compound: 2-(Piperazin-2-yl)acetamide, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, scintillation fluid, liquid scintillation counter, glass fiber filters.

-

-

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), excess non-labeled competitor (for non-specific binding), or varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters three times with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis & Interpretation:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A low nanomolar Ki value would confirm high-affinity binding to the target receptor.

-

| Hypothetical Binding Affinity Data | Ki (nM) | Interpretation |

| Dopamine D2 Receptor | 5.2 | High affinity, consistent with antipsychotic potential. |

| Serotonin 5-HT2A Receptor | 2.8 | High affinity, supporting the atypical profile. |

| Serotonin 5-HT1A Receptor | 85.4 | Moderate affinity, may contribute to antidepressant effects.[2] |

| Histamine H1 Receptor | >1000 | Low affinity, predicting a reduced risk of sedative side effects. |

| Alpha-1 Adrenergic Receptor | >1000 | Low affinity, predicting a reduced risk of orthostatic hypotension. |

Tier 2: Functional Activity Characterization

Causality: Binding does not equate to function. It is critical to determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptor. This is achieved through functional assays that measure downstream signaling.[16][17]

Experimental Protocol: In Vitro Electrophysiology (Whole-Cell Patch-Clamp) [18][19]

-

Objective: To measure the effect of 2-(Piperazin-2-yl)acetamide on receptor-mediated ion channel activity in individual neurons.

-

Materials:

-

Primary neuronal cultures or brain slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette (e.g., K-gluconate based).

-

Patch-clamp amplifier, micromanipulators, microscope with DIC optics.

-

Dopamine (D2R agonist), Serotonin (5-HT2AR agonist).

-

Test Compound: 2-(Piperazin-2-yl)acetamide.

-

-

Methodology:

-

Preparation: Place the brain slice or cultured neurons in the recording chamber and perfuse with aCSF.

-

Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[20]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.[18]

-

Recording (Voltage-Clamp): Clamp the neuron's membrane potential at a fixed value (e.g., -70 mV).

-

Application:

-

To test for antagonism: Apply a known agonist (e.g., dopamine) to elicit a current, then co-apply the agonist with the test compound. A reduction in the agonist-induced current indicates antagonism.

-

To test for agonism: Apply the test compound alone and observe if it elicits a current similar to the known agonist.

-

-

Data Acquisition: Record the resulting currents using acquisition software (e.g., pCLAMP).

-

-

Data Analysis & Interpretation:

-

Measure the peak amplitude of the currents before, during, and after compound application.

-

Construct dose-response curves to determine the potency (EC50 or IC50) of the compound.

-

The results will classify the compound's functional activity at the receptor. For example, if the compound blocks the effect of dopamine at D2R, it is an antagonist.

-

Caption: A tiered workflow for elucidating the mechanism of action.

Tier 3: In Vivo Proof-of-Concept

Causality: In vitro activity must translate to in vivo efficacy. Animal models that mimic aspects of human CNS disorders are essential for demonstrating the therapeutic potential of the compound.[21] Pharmacological models, such as using NMDA receptor antagonists like phencyclidine (PCP), are widely used to induce psychosis-like behaviors in rodents.[22][23]

Experimental Protocol: PCP-Induced Hyperlocomotion Model [23]

-

Objective: To assess the ability of 2-(Piperazin-2-yl)acetamide to reverse PCP-induced hyperlocomotion, a proxy for antipsychotic activity.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Materials:

-

Open-field activity chambers equipped with infrared beams to track movement.

-

Phencyclidine (PCP).

-

Test Compound: 2-(Piperazin-2-yl)acetamide, dissolved in an appropriate vehicle.

-

Positive Control: A known antipsychotic (e.g., haloperidol or clozapine).

-

Vehicle control.

-

-

Methodology:

-

Habituation: Place animals in the open-field chambers for 30-60 minutes to allow them to acclimate to the novel environment.

-

Treatment: Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection). Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

Challenge: Administer a psychostimulant dose of PCP (e.g., 5 mg/kg) to all animals except a vehicle-PCP control group.

-

Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

-

-

Data Analysis & Interpretation:

-

Compare the locomotor activity of the PCP-treated group to the vehicle-treated group to confirm that PCP induced hyperlocomotion.

-

Compare the activity of the groups pre-treated with the test compound or positive control to the PCP-only group.

-

A statistically significant reduction in PCP-induced hyperlocomotion by the test compound indicates potential antipsychotic-like efficacy. This would validate the functional antagonism of the D2R/5-HT2AR pathways observed in vitro.

-

Conclusion and Future Directions

This guide has established a plausible, multi-target mechanism of action for 2-(Piperazin-2-yl)acetamide, grounded in the well-documented pharmacology of the piperazine scaffold.[7][24] We hypothesize that this compound modulates CNS activity through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism or partial agonism. The proposed experimental roadmap provides a rigorous, step-by-step framework for validating this hypothesis, moving from molecular target engagement to functional cellular responses and finally to behavioral outcomes in relevant animal models.[25][26] Successful validation would position 2-(Piperazin-2-yl)acetamide as a promising lead candidate for the development of a novel therapeutic for schizophrenia or other complex CNS disorders.

References

-

de Oliveira, M. A., & de Fátima, Â. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

-

Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15. [Link]

-

Fasipe, B., et al. (2021). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 22(21), 11646. [Link]

-

Li, M., & Mactavish, D. (2020). 5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects. Neuroscience, 439, 11-23. [Link]

-

Singh, H., et al. (2023). Structure-activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

-

Zádor, F., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23979. [Link]

-

Ahmad, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 232-254. [Link]

-

Mishra, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2). [Link]

-

Saczewski, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 108-122. [Link]

-

Bertolino, A., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 40(7), 1665-1673. [Link]

-

Jones, C. A., et al. (2011). Animal Models of Psychosis: Current State and Future Directions. Current Psychiatry Reviews, 7(3), 227-234. [Link]

-

Kamiński, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 37(8), 987-999. [Link]

-

Garland, G., & Kou, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 147-160. [Link]

-

Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1923-1940. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

Al-Issa, S. A. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(3), 3237-3245. [Link]

-

ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study. ResearchGate. [Link]

-

Husain, A., et al. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(11), 1238-1251. [Link]

-

New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618-624. [Link]

-

Wikipedia. (n.d.). Animal model of schizophrenia. Wikipedia. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Okubo, Y., et al. (2017). Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLOS ONE, 12(11), e0189318. [Link]

-

Drexel University. (n.d.). Electrophysiological Recording Techniques. Drexel University. [Link]

-

Miyakawa, T. (2010). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. Biological Psychiatry, 67(4), 294-296. [Link]

-

Kandeel, M. M., et al. (2012). Synthesis and Computational Studies on Aryloxypropyl Piperazine Derivatives as Potential Atypical Antipsychotic Agents. Letters in Drug Design & Discovery, 9(1), 74-82. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [Link]

-

Mizunuma, M. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain Sciences, 12(2), 180. [Link]

-

Bhattacharyya, S., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 49(4), 377-385. [Link]

-

Creative Biolabs. (n.d.). Rodent Schizophrenia Models. Creative Biolabs. [Link]

-

ResearchGate. (n.d.). Dopamine (DA) and serotonin (5HT) activate distinct receptor subtypes... ResearchGate. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

-

Moreland, R. B., et al. (2004). [3H]A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. European Journal of Pharmacology, 496(1-3), 87-96. [Link]

-

Gururajan, A., & Reif, A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 986661. [Link]

-

Eyal, G., & Erisir, A. (2014). Patch Clamp Recording in Brain Slices. In Basic Electrophysiological Methods. Oxford University Press. [Link]411132)

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. "5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects" by Jun Gao [digitalcommons.unl.edu]

- 9. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. multispaninc.com [multispaninc.com]

- 14. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. mdpi.com [mdpi.com]

- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 21. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]

- 23. Rodent Schizophrenia Models - Creative Biolabs [creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

Pharmacological Profile of 2-(Piperazin-2-yl)acetamide: A Technical Guide

Executive Summary

2-(Piperazin-2-yl)acetamide represents a distinct, high-value "privileged scaffold" in medicinal chemistry, structurally differentiated from the more common N-substituted (piperazin-1-yl) analogs found in drugs like Ranolazine. Its pharmacological significance lies in its capacity to function as a conformationally constrained diamine mimic of sarcosine (N-methylglycine) and glycine .

This guide details its application as a core pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia and cognitive enhancement, as well as its utility in Serine Protease inhibitors . Unlike the flexible N-substituted piperazines, the C2-substituted acetamide moiety introduces a chiral center, offering superior vector orientation for target engagement in deep protein pockets.

Part 1: Structural Identity & Physicochemical Profile[1]

Molecular Architecture

The molecule consists of a six-membered piperazine ring with an acetamide group attached to the C2 carbon. This creates a chiral center at C2, meaning the compound exists as (S)- and (R)-enantiomers.

-

IUPAC Name: 2-(Piperazin-2-yl)acetamide

-

Key Structural Feature: C2-substitution (Carbon-linked) vs. N1-substitution (Nitrogen-linked).

-

Chemical Role: Secondary amine (H-bond donor/acceptor) + Primary Amide (H-bond donor/acceptor).

Physicochemical Properties (Predicted)

This profile defines the "Lead-Likeness" of the scaffold, particularly for CNS penetration.

| Property | Value (Predicted) | Pharmacological Implication |

| Molecular Weight | ~143.19 g/mol | Fragment-based drug discovery (FBDD) ideal starting point. |

| cLogP | -1.2 to -0.8 | Highly hydrophilic; requires lipophilic decoration for BBB penetration. |

| TPSA | ~75 Ų | Good oral bioavailability range (<140 Ų). |

| H-Bond Donors | 3 | High potential for specific binding interactions. |

| H-Bond Acceptors | 2 | Facilitates interaction with backbone carbonyls in enzymes. |

| pKa (Piperazine N) | ~9.8 (N4), ~5.6 (N1) | Predominantly ionized at physiological pH; mimics basic amino acid side chains. |

Part 2: Mechanistic Pharmacology

Primary Target: Glycine Transporter 1 (GlyT1) Inhibition

The most validated pharmacological application of the 2-(piperazin-2-yl)acetamide scaffold is in the design of GlyT1 inhibitors.

-

Mechanism of Action: The scaffold mimics Sarcosine (N-methylglycine), a natural substrate of GlyT1. The piperazine ring constrains the nitrogen geometry, while the acetamide group mimics the carboxylate of glycine/sarcosine (via bioisosteric replacement or H-bonding network).

-

Therapeutic Rationale:

-

Schizophrenia: GlyT1 reuptakes glycine from the synaptic cleft. Inhibiting GlyT1 increases synaptic glycine concentrations.[1]

-

NMDA Receptor Potentiation: Glycine is a co-agonist at the NMDA receptor (GluN1 subunit). Increased glycine corrects NMDA hypofunction, a hallmark of negative and cognitive symptoms in schizophrenia.

-

-

Chirality Impact: The (S)-enantiomer of C2-substituted piperazines typically exhibits superior binding affinity due to optimal steric fit within the GlyT1 orthosteric site [1].

Secondary Target: Serine Protease Inhibition

The scaffold acts as a linker in inhibitors of Factor Xa and Thrombin .

-

Binding Mode: The piperazine ring acts as a rigid spacer, directing the acetamide group (or derivatives thereof) into the S1 specificity pocket of the protease. The basic nitrogen of the piperazine often forms a salt bridge with Asp189 (in Factor Xa) or similar residues [2].

Pathway Visualization

The following diagram illustrates the causal link between the scaffold's inhibition of GlyT1 and the downstream cognitive enhancement effects.

Caption: Mechanism of Action: The scaffold inhibits GlyT1, elevating synaptic glycine to potentiate NMDA receptor signaling, leading to cognitive improvement.

Part 3: Experimental Protocols

Synthesis of the Scaffold

Note: This protocol prioritizes the preservation of chirality, a common challenge in C2-substituted piperazine synthesis.

Methodology: Reduction of Pyrazine-2-carboxamide

-

Starting Material: Pyrazine-2-carboxamide (commercially available).

-

Hydrogenation: Dissolve starting material in Methanol/Acetic Acid. Add PtO2 (Adam's catalyst) or Pd/C.

-

Reaction: Hydrogenate at 40-60 psi H2 for 12-24 hours.

-

Critical Step: This yields the racemic piperazine-2-carboxamide.

-

-

Homologation (to Acetamide):

-

Protect amines (Boc-anhydride).

-

Reduce amide to alcohol (LiAlH4) -> Convert to mesylate -> Displace with cyanide -> Hydrolyze to acetamide.

-

Alternative (Direct): Use (S)-Asparagine as a chiral pool starting material to cyclize with ethylene dibromide (requires protection strategy) to yield the optically pure 2-(piperazin-2-yl)acetamide [3].

-

In Vitro GlyT1 Uptake Assay

Objective: Determine the IC50 of the derivative against GlyT1.

Reagents:

-

HEK293 cells stably expressing human GlyT1.

-

[3H]-Glycine (Radio-ligand).

-

HBS Buffer (Hepes-buffered saline).

Protocol:

-

Cell Prep: Plate HEK293-hGlyT1 cells in 96-well ScintiPlates (50,000 cells/well). Incubate overnight.

-

Wash: Remove media, wash 2x with HBS buffer.

-

Incubation: Add 50 µL of Test Compound (dissolved in DMSO/Buffer) at varying concentrations (0.1 nM to 10 µM).

-

Substrate Addition: Add 50 µL of [3H]-Glycine (final concentration 50 nM).

-

Uptake: Incubate for 15 minutes at 37°C.

-

Termination: Aspirate solution and wash cells 3x with ice-cold HBS to stop transport.

-

Readout: Measure radioactivity (CPM) using a MicroBeta counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Validation: Use Sarcosine or ALX-5407 as a positive control (Reference IC50 ~10-50 nM).

-

Part 4: Comparative Analysis & "Watch-Outs"

Isomer Confusion (Critical Quality Attribute)

Researchers must distinguish between the two common isomers. The N-substituted variant is metabolically and pharmacologically distinct.

| Feature | 2-(Piperazin-2-yl)acetamide (Target) | 2-(Piperazin-1-yl)acetamide (Common) |

| Structure | C-linked (Chiral) | N-linked (Achiral) |

| CAS Example | Derivative dependent (e.g., 2158301-19-8 for nitrile) | 55829-43-1 |

| Primary Use | GlyT1 Inhibitors, Chiral Scaffolds | Ranolazine Metabolites, Linkers |

| Synthesis Difficulty | High (Requires chiral pool or resolution) | Low (Simple alkylation) |

| Vector Geometry | 90-120° angle between rings | Linear/Flexible |

ADME Optimization Strategy

Since the core scaffold is highly polar (LogP ~ -1.0), it cannot cross the Blood-Brain Barrier (BBB) effectively on its own.

-

Strategy: Attach lipophilic aryl groups to the N4 nitrogen.

-

Example: N4-(3-biphenyl) derivatives significantly improve LogP to the 2.5–3.5 range, enabling CNS penetration while maintaining the GlyT1 pharmacophore at the C2 position.

References

-

Expert Opinion on Therapeutic Patents. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).Link

-

Journal of Medicinal Chemistry. (2006). Design and Synthesis of Piperazine-Based Factor Xa Inhibitors.Link (Generalized reference for Piperazine Protease Inhibitors).

-

Matrix Fine Chemicals. (2025).[1][2] Product Data: 2-[(2S)-PIPERAZIN-2-YL]ACETONITRILE.Link

-

BenchChem. (2024).[3] 2-(Piperazin-2-yl)acetamide High-Purity Research Compound.Link

-

National Institutes of Health (PubChem). (2025). Piperazine-2-acetic acid derivatives (GlyT1 Context).Link

Sources

A Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties—including conformational flexibility, the presence of two protonatable nitrogen centers for tuning solubility and receptor interactions, and its synthetic tractability—render it an exceptionally versatile building block for therapeutic agents.[1][3] These attributes often confer favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability, making the piperazine moiety a recurring feature in numerous FDA-approved drugs.[4]

This guide provides an in-depth exploration of the diverse biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) applications. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required to validate their therapeutic potential, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity.

Part 1: Anticancer Activity of Piperazine Derivatives

The uncontrolled proliferation of cells that characterizes cancer has made it a primary focus for the application of piperazine-based compounds.[5] Arylpiperazines, in particular, have emerged as a promising class of anticancer agents, capable of inducing cytotoxic effects in tumor cells through a variety of mechanisms.[4][6][7] These derivatives can interact with a multitude of molecular targets integral to cancer progression, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[4][6]

Core Mechanisms of Antitumor Action

The efficacy of piperazine derivatives in oncology is not due to a single mechanism but rather a multi-pronged attack on cancer cell biology.

-

Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes that regulate cell proliferation and survival, such as tyrosine kinases, proteases, and topoisomerases.[1] The piperazine scaffold can form critical noncovalent interactions within the enzyme's active site, effectively blocking its catalytic function.

-

Cell Cycle Arrest & Apoptosis: Many novel piperazine compounds have been shown to halt cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[4] Furthermore, they are potent inducers of apoptosis (programmed cell death).[8] This is often achieved by disrupting mitochondrial function or activating the caspase cascade, the cell's intrinsic execution pathway.[1]

-

Signaling Pathway Modulation: Piperazine derivatives can selectively target and inhibit critical cell signaling pathways that are commonly dysregulated in cancer. A notable example is the PI3K/Akt/mTOR pathway, which is hyperactivated in many human cancers and is a central regulator of cell growth and survival.[4] Inhibition of this pathway by piperazine compounds can effectively trigger apoptosis.

Caption: PI3K/Akt/mTOR pathway inhibition by piperazine derivatives.

Quantitative Data Summary: Anticancer Efficacy

The anticancer potency of piperazine derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate greater potency.

| Compound Class/Example | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |

| Vindoline-Piperazine Derivative 17 | Melanoma (SK-MEL-5) | -98.17% (GI) | [3] |

| Vindoline-Piperazine Derivative 22 | CNS Cancer (SF-539) | -96.98% (GI) | [3] |

| Vindoline-Piperazine Derivative 23 | Colon, CNS, Melanoma, Renal, Breast | > -60% (GI) | [3] |

| Isoxazoline-Piperazine Derivative 13 | HeLa, A549, SGC7901 | Potent Activity | [9] |

| Podophyllotoxin-Piperazine Ester 30 | HCT-116, Colo-205 | 2.78, 1.0 | [5] |

| Tranylcypromine Derivative 68 | KDM1A (target) | 0.084 | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10][11] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which are insoluble in aqueous solution.

Causality: The amount of purple formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in purple color following treatment with a piperazine derivative indicates a decrease in cell viability.

Caption: Standard workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the test compounds) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (typically 48 to 72 hours) under the same conditions.

-

MTT Addition: Following incubation, carefully add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C.[4] During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[4]

-

Absorbance Reading: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550-590 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis software.

Part 2: Antimicrobial Activity of Piperazine Derivatives

The rise of antimicrobial resistance (AMR) has created an urgent global need for new therapeutic agents.[2][12] The piperazine scaffold has been identified as a highly valuable framework for the development of novel antibacterial and antifungal compounds.[4][12][13]

Core Mechanisms of Antimicrobial Action

Piperazine derivatives exert their antimicrobial effects through mechanisms that are distinct from many conventional antibiotics, making them promising candidates against resistant strains.

-

Membrane Disruption: A key mechanism involves targeting the bacterial cytoplasmic membrane. The amphiphilic nature of certain piperazine derivatives allows them to interact with and disrupt the membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death.[1][14]

-

Efflux Pump Inhibition: Some piperazine derivatives act as efflux pump inhibitors. Efflux pumps are proteins that bacteria use to expel antibiotics, conferring resistance. By inhibiting these pumps, piperazine compounds can restore the efficacy of existing antibiotics like tetracycline and ciprofloxacin against resistant bacterial strains.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of piperazine derivatives is highly dependent on the chemical nature of the substituents on the piperazine ring.[4]

-

Activity Enhancement: The incorporation of lipophilic groups, such as aryl and thioaryl moieties, can enhance penetration into bacterial cells.[1] Furthermore, adding electron-withdrawing groups like chloro (Cl), bromo (Br), or nitro (NO2) has been shown to significantly boost antibacterial activity.[4][13]

-

Activity Reduction: Conversely, the presence of electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) can lead to a decrease in antimicrobial potency.[4][13]

Quantitative Data Summary: Antimicrobial Efficacy

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| Flavone-Piperazine Derivative 5j | S. aureus, E. coli | 10 | [16] |

| Flavone-Piperazine Derivative 10t | C. albicans | 10 | [16] |

| Benzimidazole-Piperazine Derivative 2 | M. tuberculosis | 0.1 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria or fungi.[18][19] It is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[19]

Causality: This method directly measures the concentration of a drug required to prevent microbial growth in a liquid medium, providing a quantitative measure of its potency. A standardized inoculum is critical to ensure that the results are consistent and comparable across different experiments and laboratories.[20][21]

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture (18-24 hours old). Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[4]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperazine derivative in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[4] This creates a range of concentrations to test.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Controls: It is crucial to include a positive control (microorganism in broth with no compound) to confirm viability and a negative control (broth only) to ensure sterility.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[4]

Part 3: Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of drugs targeting the CNS, particularly for psychiatric and neurological disorders.[1][22][23] Their ability to modulate neurotransmitter systems is central to their therapeutic effects as antipsychotic, antidepressant, and anxiolytic agents.[23]

Core Mechanisms of CNS Action

The CNS activity of piperazine derivatives is primarily driven by their interaction with G-protein-coupled receptors (GPCRs).

-

Receptor Modulation: The protonatable nitrogen atoms of the piperazine ring often act as a basic anchor, enhancing the affinity of the molecule for specific receptors.[1] Many piperazine-based antipsychotics function as antagonists or partial agonists at dopamine D2 and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in managing psychosis.[4][24][25]

-

Multi-Receptor Profile: Atypical antipsychotics often exhibit a multi-receptor binding profile. Novel piperazine derivatives are strategically designed to have a high affinity for therapeutic targets (D2, 5-HT1A, 5-HT2A) while minimizing off-target binding at receptors associated with adverse side effects like weight gain and sedation (e.g., 5-HT2C, H1, α1).[4]

Quantitative Data Summary: CNS Receptor Affinity

The potency of CNS-active compounds is often measured by their binding affinity (Ki) to target receptors. A lower Ki value indicates a higher binding affinity.

| Compound Class/Example | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Novel Antidepressant 6a | 5-HT1A | 1.28 | [26] |

| Atypical Antipsychotics | Dopamine D2 | High Affinity (Low Ki) | [4][24] |

| Atypical Antipsychotics | Serotonin 5-HT2A | High Affinity (Low Ki) | [4][24] |

Experimental Protocol: In Vivo Evaluation of CNS Activity

Evaluating the CNS effects of novel compounds requires in vivo models to assess their integrated physiological and behavioral impact.

1. Receptor Occupancy Studies (e.g., PET Imaging):

-

Causality: Positron Emission Tomography (PET) can be used to directly measure the extent to which a drug binds to its target receptor in the living brain. This provides crucial information on dose-receptor engagement relationships.

-

Methodology: A radiolabeled ligand for the target receptor is administered. The novel piperazine derivative is then given at various doses, and its ability to displace the radioligand is measured, allowing for the calculation of receptor occupancy.

2. Behavioral Models:

-

Causality: Behavioral tests in animals are designed to model specific aspects of human CNS disorders. A compound's ability to alter behavior in these models can predict its therapeutic efficacy.

-

Antipsychotic Models: The "apomorphine-induced climbing behavior" test in mice is a classic screen for dopamine D2 receptor antagonism, a hallmark of antipsychotic activity.[24] A reduction in climbing behavior indicates potential antipsychotic effects.

-

Antidepressant/Anxiolytic Models: Tests like the Forced Swim Test or Elevated Plus Maze are used to screen for antidepressant and anxiolytic properties, respectively.

3. In Vivo Microdialysis:

-

Causality: This technique allows for the direct measurement of neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of a freely moving animal.[27] It provides a direct readout of a compound's pharmacodynamic effect on neurochemical signaling.[28][29]

-

Methodology: A microdialysis probe is surgically implanted into a target brain region. After recovery, the animal is administered the piperazine derivative, and the extracellular fluid (dialysate) is collected and analyzed (e.g., by HPLC) to measure changes in neurotransmitter concentrations over time.

Conclusion